1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrimidine ring substituted with an ethylamino group at the 2-position, combined with a piperidin-3-ol moiety. Its molecular structure allows for various scientific and industrial applications, particularly in the fields of drug discovery and development, where it is studied for antimicrobial and anticancer properties.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available for research purposes from chemical suppliers, reflecting its importance in ongoing scientific investigations.
1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL can be classified as a heterocyclic organic compound, specifically belonging to the class of pyrimidine derivatives. Its structure incorporates both nitrogen-containing heterocycles (pyrimidine and piperidine), indicating potential pharmacological activity due to the presence of these functional groups.
The synthesis of 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL typically involves several key steps:
The synthetic routes must be optimized for yield and purity, often requiring precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may also be employed to enhance reaction rates and efficiency.
The molecular formula for 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL is . Its structure features:
The compound's molecular weight is approximately 219.29 g/mol. The specific arrangement of atoms contributes to its potential interactions with biological targets, influencing its pharmacological properties.
1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL involves interaction with specific molecular targets:
The compound may modulate key biological processes by targeting enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis. Its structural features allow it to fit into active sites of these targets, potentially inhibiting their function or altering their activity.
Studies suggest that similar compounds have shown effectiveness in inhibiting protein kinases, which play crucial roles in cancer progression and treatment responses .
1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL typically exhibits:
The compound's stability under various conditions (temperature, light) needs to be assessed for practical applications. It may exhibit reactivity typical of amines and alcohols, particularly in nucleophilic substitution reactions.
1-(2-Ethylamino-pyrimidin-4-YL)-piperidin-3-OL has several applications:
Piperidine-pyrimidine hybrids are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The core scaffold of 1-(2-ethylamino-pyrimidin-4-yl)-piperidin-3-ol is commonly constructed through:
Table 1: Synthetic Approaches to Piperidine-Pyrimidine Hybrids
Method | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
SNAr | DIPEA, DMF, 80-100°C or MW, 120-150°C | 70-95% | Regioselective C4 substitution; No metal catalysts | Limited to activated pyrimidines |
Pd/Rh Catalyzed Hydrogenation | 1-5% Pd/C, 1-5 atm H₂, EtOH, 25-60°C | 60-90% | Access to stereodefined piperidines; Tolerates multiple functional groups | Requires chiral catalysts for enantioselectivity |
Suzuki-Hydrogenation Cascade | Pd(PPh₃)₄, K₂CO₃, then H₂/Pd-C | 55-75% | Introduces aromatic diversity; Chemoselective | Multi-step optimization required |
Bioactivity is exquisitely sensitive to substitutions on the pyrimidine ring, with each position offering distinct SAR opportunities:
Table 2: Bioactivity Modulation via Pyrimidine Functionalization
Position | Group | Target | Activity Shift | Proposed Mechanism |
---|---|---|---|---|
C2 | Ethylamino | Antiviral | Baseline (IC₅₀ = 6.5 μM) [5] | H-bond with viral polymerase |
Isopropylamino | CDK9 | Ki = 7 nM (vs. 932 nM for OH) [3] | Hydrophobic pocket occupancy | |
Trifluoroacetamide | Metabolic Stability | t₁/₂ (MLM) ↑ 2.1 → 72.7 min [6] | Reduced oxidative deamination | |
C4 | Piperidin-3-yloxy | PKB | IC₅₀ = 35 nM [1] | Ribose pocket interaction |
Piperidin-4-ylamino | GPR119 | EC₅₀ ↓ 10-fold [6] | Hydrophobic space occupancy | |
C5 | CN | CDK9 | Ki = 6 nM; >80-fold sel. vs CDK2 [3] | H-bond with kinase hinge |
4-Pyridylmethyl | WEEV Replicon | IC₅₀ = 0.5 μM [5] | Enhanced cellular uptake |
The ethylamino and piperidin-3-ol groups synergistically govern target engagement through complementary interactions:
N-Methylation disrupts H-bond donation capacity, decreasing μ-opioid receptor (MOR) binding affinity (Ki shift from 0.0034 nM to >100 nM) [7].
Piperidin-3-ol Substituent:
Molecular dynamics simulations confirm that the ethylamino group anchors the pyrimidine core in the ATP-binding site, while the piperidin-3-ol hydroxyl interacts with conserved catalytic lysine residues in kinases or aspartate residues in GPCRs [3] [7].
Key structural analogs demonstrate how subtle modifications redirect bioactivity across target classes:
Incorporation of trifluoromethyl at the piperidine nitrogen reduces P-glycoprotein recognition (Rho123 uptake ↑ 24.4% → 47.0%), significantly improving CNS exposure in alphavirus encephalitis models [2].
Kinase Inhibitors:
5-CN substitution in Compound 12u achieves exceptional CDK9 selectivity (Ki = 6 nM) via H-bonding with Cys106, a residue absent in CDK2 [3].
GPCR Agonists:
Table 3: Comparative Bioactivity of Key Structural Analogs
Compound | Modification | Primary Target | Key Activity | Advantage vs. Parent |
---|---|---|---|---|
CCG-203926 [2] | Piperidin-3-ol → 4-Pyridylmethylamine | WEEV Replicon | IC₅₀ = 6.5 μM; MLM t₁/₂ = 25.9 min | ↑ Metabolic stability; ↑ CNS penetration |
CCT128930 [1] | C4-Benzyl + 2,4-diCl | PKBβ | IC₅₀ = 8.5 nM; 153-fold sel. vs PKA | Exploits hydrophobic P-loop pocket |
12u [3] | C5-CN substitution | CDK9 | Ki = 6 nM; >80-fold sel. vs CDK2 | H-bond with Cys106 hinge residue |
Compound 27 [6] | N-CF₃ piperidine | GPR119 | EC₅₀ < 10 nM; hERG IC₅₀ > 30 μM | Eliminates hERG liability; ↑ oral F |
The SAR data collectively underscore that:
These insights provide a roadmap for rational optimization of 1-(2-ethylamino-pyrimidin-4-yl)-piperidin-3-ol toward specific therapeutic applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3